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molecular formula C25H28N2O3S2 B1665596 5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 216685-07-3

5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1665596
M. Wt: 468.6 g/mol
InChI Key: SJZYZYMKFRJDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180635B2

Procedure details

Prepared according to the procedure described in Example 5 from n-butyllithium (2.0M solution in hexanes, 0.32 ml) and diisopropylamine (0.093 ml) in anhydrous tetrahydrofuran (5 ml), 3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (0.20 g) in anhydrous tetrahydrofuran (5 ml) and 3-{[dimethyl(1,1-dimethylethyl)silyl]oxy}propyl 4-methylphenylthiosulfonate (0.19 g, J. Med. Chem. 1995, 38, 2557) in anhydrous tetrahydrofuran (2 ml). The crude adduct was dissolved in tetrahydrofuran (6 ml) and treated with tetrabutylammonium fluoride hydrate (0.20 g). After 16 hours, the solution was diluted with water (30 ml) and extracted with ether (2×30 ml). The organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was purified by column chromatography over silica, eluting with ether and was then recrystallised from ethyl acetate/hexane to give the title compound (0.098 g).
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.093 mL
Type
reactant
Reaction Step Three
Name
3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
3-{[dimethyl(1,1-dimethylethyl)silyl]oxy}propyl 4-methylphenylthiosulfonate
Quantity
0.19 g
Type
reactant
Reaction Step Five
[Compound]
Name
crude adduct
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Six
Quantity
0.2 g
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight
Quantity
5 mL
Type
solvent
Reaction Step Nine
Quantity
2 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH3:13][N:14]1[C:19](=[O:20])[C:18]2[CH:21]=[C:22]([CH2:24][C:25]3[C:34]4[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=4)[CH:28]=[CH:27][CH:26]=3)[S:23][C:17]=2[N:16]([CH2:35][CH:36]([CH3:38])[CH3:37])[C:15]1=[O:39].CC1C=C[C:44]([S:47](OCCCO[Si](C)(C)C(C)(C)C)(=O)=S)=[CH:43][CH:42]=1.[OH2:62].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1.O>[OH:62][CH2:42][CH2:43][CH2:44][S:47][C:21]1[C:18]2[C:19](=[O:20])[N:14]([CH3:13])[C:15](=[O:39])[N:16]([CH2:35][CH:36]([CH3:37])[CH3:38])[C:17]=2[S:23][C:22]=1[CH2:24][C:25]1[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:28]=[CH:27][CH:26]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.093 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Quantity
0.2 g
Type
reactant
Smiles
CN1C(N(C2=C(C1=O)C=C(S2)CC2=CC=CC1=CC=CC=C21)CC(C)C)=O
Step Five
Name
3-{[dimethyl(1,1-dimethylethyl)silyl]oxy}propyl 4-methylphenylthiosulfonate
Quantity
0.19 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=S)(=O)OCCCO[Si](C(C)(C)C)(C)C
Step Six
Name
crude adduct
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0.2 g
Type
reactant
Smiles
O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Eight
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Nine
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Ten
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica
WASH
Type
WASH
Details
eluting with ether
CUSTOM
Type
CUSTOM
Details
was then recrystallised from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCCSC1=C(SC=2N(C(N(C(C21)=O)C)=O)CC(C)C)CC2=CC=CC1=CC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 0.098 g
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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